4-Chloro-2-propyl-8-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-2-propyl-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-propyl-8-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate alkylating agents under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include ethyl 4,4,4-trifluoroacetoacetate and various anilines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-propyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or arylated derivatives .
Scientific Research Applications
4-Chloro-2-propyl-8-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new antimalarial and antineoplastic drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure enhances its binding affinity and stability, making it a potent inhibitor of various enzymes. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Another fluorinated quinoline with similar applications in medicinal chemistry and materials science.
4-Fluoroquinoline: Known for its antibacterial properties and use in developing fluoroquinolone antibiotics.
2-Trifluoromethylquinoline: Used as an intermediate in the synthesis of various fluorinated quinoline derivatives.
Uniqueness
4-Chloro-2-propyl-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C13H11ClF3N |
---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
4-chloro-2-propyl-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C13H11ClF3N/c1-2-4-8-7-11(14)9-5-3-6-10(12(9)18-8)13(15,16)17/h3,5-7H,2,4H2,1H3 |
InChI Key |
KMTOYYVMDAJHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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